1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate
Overview
Description
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate is a chemical compound with the molecular formula C10H16NS2PF6 It is known for its unique structure, which includes a dithiolylidene moiety and a piperidinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-one with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene moiety to a dithiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolane derivatives.
Substitution: Alkylated or acylated piperidinium derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The dithiolylidene moiety can interact with metal ions, forming stable complexes that exhibit unique electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiol-2-one: A precursor in the synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium hexafluorophosphate.
4,5-Dimethyl-1,3-dithiol-2-one: Shares the dithiolylidene moiety but lacks the piperidinium ring.
Piperidinium salts: Compounds with similar piperidinium structures but different anions or substituents.
Uniqueness
This compound is unique due to its combination of a dithiolylidene moiety and a piperidinium ring, which imparts distinctive chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NS2.F6P/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUADWPFWGDFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[N+]2CCCCC2)S1)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6NPS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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